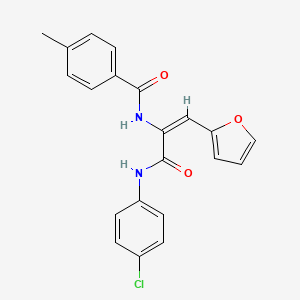![molecular formula C13H10Cl3N3OS B11708004 N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドは、分子式C14H11Cl3N2OS、分子量361.68 g/molの化学化合物です 。この化合物は、トリクロロメチル基、ピリミジニルスルファニル基、およびベンズアミド部分を有するユニークな構造で知られています。その独特の化学的性質により、さまざまな科学研究で用いられています。
製法
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドの合成には、通常、複数のステップが含まれます。一般的な合成ルートの1つは、2-クロロピリミジンとチオ尿素を反応させてピリミジン-2-イルスルファニル中間体を生成することです。この中間体をその後、トリクロロアセトアルデヒドと反応させてトリクロロメチル基を生成します。最後に、生成された化合物をベンゾイルクロリドと反応させてベンズアミド部分を生成します 。
この化合物の工業生産方法は、同様の合成ルートを用いる場合もありますが、大規模生産に最適化されています。これには、自動反応器の使用、反応条件の精密な制御、再結晶やクロマトグラフィーなどの精製技術が含まれており、高純度と高収率が保証されます。
準備方法
The synthesis of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with thiourea to form the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with trichloroacetaldehyde to form the trichloromethyl group. Finally, the resulting compound is reacted with benzoyl chloride to form the benzamide moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドは、次のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、化合物を酸化することができます。これにより、スルホキシドやスルホンが生成されます。
還元: 水素化アルミニウムリチウムなどの還元剤を用いて、還元反応を行うことができます。これにより、対応するアミンが生成されます。
これらの反応に用いられる一般的な試薬や条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、室温から還流条件までの反応温度が含まれます。これらの反応から生成される主要な生成物は、用いられる特定の試薬や条件によって異なります。
科学的研究の応用
作用機序
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害したり、機能を調節したりすることができます。トリクロロメチル基とピリミジニルスルファニル部分は、その結合親和性と特異性に重要な役割を果たしています 。
その作用機序に関与する分子標的や経路には、代謝経路に関与する酵素、シグナル経路の受容体、細胞プロセスにおけるタンパク質などがあります。 この化合物が影響を与える正確な分子相互作用と経路を解明するために、詳細な研究が行われています 。
類似化合物との比較
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドは、次のような他の類似化合物と比較することができます。
N-[2,2,2-トリクロロ-1-(ピリジン-2-イルスルファニル)エチル]ベンズアミド: この化合物は、ピリミジニルスルファニル基の代わりにピリジニルスルファニル基を持っています。
N-[2,2,2-トリクロロ-1-(チアゾール-2-イルスルファニル)エチル]ベンズアミド: この化合物は、チアゾリルスルファニル基を含んでおり、化学的性質や生物学的標的との相互作用に影響を与える可能性があります.
N-[2,2,2-トリクロロ-1-(ベンゾチアゾール-2-イルスルファニル)エチル]ベンズアミド: ベンゾチアゾリルスルファニル基の存在により、安定性と特定の分子標的への結合親和性を高めることができます.
N-[2,2,2-トリクロロ-1-(ピリミジン-2-イルスルファニル)エチル]ベンズアミドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせにより、独特の化学的性質と生物学的性質が生まれます。このことは、この化合物をさまざまな科学研究で役立つものとしています。
特性
分子式 |
C13H10Cl3N3OS |
|---|---|
分子量 |
362.7 g/mol |
IUPAC名 |
N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)benzamide |
InChI |
InChI=1S/C13H10Cl3N3OS/c14-13(15,16)11(21-12-17-7-4-8-18-12)19-10(20)9-5-2-1-3-6-9/h1-8,11H,(H,19,20) |
InChIキー |
FTFXTRXYVRTTJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
![5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)

![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
